molecular formula C26H28N2O B296839 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide

Cat. No. B296839
M. Wt: 384.5 g/mol
InChI Key: SHOJTIXYLTWTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1997 by scientists at Merck Research Laboratories and has since been used in various scientific research applications.

Mechanism of Action

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide acts as a selective antagonist of the dopamine D4 receptor, which is primarily found in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide can modulate the release of dopamine and other neurotransmitters, which can have various effects on behavior and cognition.
Biochemical and physiological effects:
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide has been shown to have various biochemical and physiological effects, depending on the specific research application. For example, it has been shown to reduce drug-seeking behavior in animal models of addiction, improve cognitive function in animal models of ADHD, and reduce symptoms of schizophrenia in animal models of the disorder.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide in lab experiments is its selectivity for the dopamine D4 receptor, which allows researchers to specifically target this receptor without affecting other dopamine receptors. However, one limitation is that 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide may not accurately reflect the effects of dopamine D4 receptor antagonism in humans, as animal models may not fully replicate the complexity of human brain function.

Future Directions

There are many potential future directions for research involving 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide. For example, it could be used to investigate the role of dopamine D4 receptors in other neurological disorders, such as Parkinson's disease or depression. Additionally, it could be used in combination with other drugs to study the interactions between different neurotransmitter systems. Finally, further research could be conducted to better understand the mechanisms underlying the effects of dopamine D4 receptor antagonism, which could lead to the development of more effective treatments for various neurological disorders.

Synthesis Methods

The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide involves several steps, starting with the reaction of 2-ethyl-6-methylphenylamine with 4-fluorobenzoyl chloride to form 4-fluorobenzamide. This intermediate is then reacted with 3,4-dihydro-2(1H)-isoquinolinylmethylamine to produce the final product, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide.

Scientific Research Applications

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been used to study the role of dopamine D4 receptors in various physiological and pathological processes, including drug addiction, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

properties

Molecular Formula

C26H28N2O

Molecular Weight

384.5 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2-ethyl-6-methylphenyl)benzamide

InChI

InChI=1S/C26H28N2O/c1-3-21-10-6-7-19(2)25(21)27-26(29)23-13-11-20(12-14-23)17-28-16-15-22-8-4-5-9-24(22)18-28/h4-14H,3,15-18H2,1-2H3,(H,27,29)

InChI Key

SHOJTIXYLTWTNM-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3)C

Origin of Product

United States

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